molecular formula C15H12N2O2 B6628063 N-[2-(3-cyanophenoxy)phenyl]acetamide

N-[2-(3-cyanophenoxy)phenyl]acetamide

Cat. No. B6628063
M. Wt: 252.27 g/mol
InChI Key: UGUSNSSRYIARKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-cyanophenoxy)phenyl]acetamide, also known as CAP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CAP is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

Mechanism of Action

The exact mechanism of action of N-[2-(3-cyanophenoxy)phenyl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. N-[2-(3-cyanophenoxy)phenyl]acetamide may also inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and physiological effects:
Studies have shown that N-[2-(3-cyanophenoxy)phenyl]acetamide can reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to inhibit the growth of cancer cells in vitro. N-[2-(3-cyanophenoxy)phenyl]acetamide has low toxicity and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

N-[2-(3-cyanophenoxy)phenyl]acetamide has several advantages for laboratory experiments. It is easily synthesized and has low toxicity, making it safe to handle. However, its low solubility in water can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on N-[2-(3-cyanophenoxy)phenyl]acetamide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy in vivo and to identify the specific mechanisms by which it inhibits the growth of cancer cells. Another area of interest is its potential as an anti-inflammatory and analgesic agent. Studies are needed to determine its efficacy in treating various inflammatory and pain conditions in humans. Finally, N-[2-(3-cyanophenoxy)phenyl]acetamide's antimicrobial properties make it a potential candidate for the development of new antibiotics, and further research in this area is warranted.

Synthesis Methods

The synthesis of N-[2-(3-cyanophenoxy)phenyl]acetamide is a multi-step process that involves the reaction of 3-cyanophenol with 2-bromoanisole to form 2-(3-cyanophenoxy)phenyl bromide. This intermediate is then reacted with sodium acetate in acetic acid to produce N-[2-(3-cyanophenoxy)phenyl]acetamide.

Scientific Research Applications

N-[2-(3-cyanophenoxy)phenyl]acetamide has been studied for its potential as an anti-inflammatory and analgesic agent. It has also been investigated for its ability to inhibit the growth of cancer cells. In addition, N-[2-(3-cyanophenoxy)phenyl]acetamide has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

N-[2-(3-cyanophenoxy)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-11(18)17-14-7-2-3-8-15(14)19-13-6-4-5-12(9-13)10-16/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUSNSSRYIARKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1OC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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